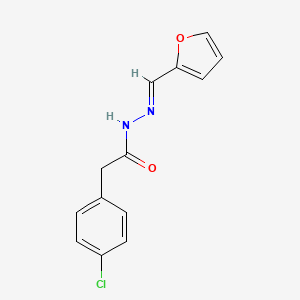

![molecular formula C16H13F3N2O2 B3867838 4-methoxy-N'-[2-(trifluoromethyl)benzylidene]benzohydrazide](/img/structure/B3867838.png)

4-methoxy-N'-[2-(trifluoromethyl)benzylidene]benzohydrazide

Vue d'ensemble

Description

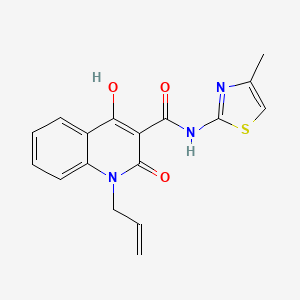

The compound “4-methoxy-N’-[2-(trifluoromethyl)benzylidene]benzohydrazide” is a benzohydrazide derivative. Benzohydrazides are a class of organic compounds containing a carbonyl group (C=O) attached to hydrazine (N-N). This compound also contains a methoxy group (O-CH3) and a trifluoromethyl group (CF3), which can influence its properties .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzene ring, a carbonyl group, and a hydrazine group, along with the methoxy and trifluoromethyl substituents. The exact structure would need to be confirmed using techniques such as nuclear magnetic resonance (NMR) spectroscopy or X-ray crystallography .Chemical Reactions Analysis

As a benzohydrazide derivative, this compound could potentially undergo a variety of chemical reactions. The carbonyl group could be involved in nucleophilic addition reactions, while the hydrazine group could participate in oxidation and reduction reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar carbonyl group and the potential for hydrogen bonding via the hydrazine group could impact its solubility and boiling/melting points .Applications De Recherche Scientifique

Antioxidant and α-Glucosidase Inhibitory Activities

Methoxy-substituted benzohydrazide derivatives, including variations similar to 4-methoxy-N'-[2-(trifluoromethyl)benzylidene]benzohydrazide, have been synthesized and assessed for their antioxidant and α-glucosidase inhibitory activities. These compounds, with different methoxy substitutions, were characterized through spectroscopic methods and showed varied bioactivities. However, the effectiveness of the −OCH3 substituent for bioactivity enhancement was deemed insignificant (Prachumrat et al., 2018).

Antimicrobial Activities

Compounds structurally related to 4-methoxy-N'-[2-(trifluoromethyl)benzylidene]benzohydrazide have been explored for their antimicrobial properties. For instance, derivatives of benzohydrazide synthesized using 2-chloro-6-methoxy-3-quinolinecarbaldehyde and substituted benzohydrazides were studied for their antibacterial properties. These studies contribute to understanding the antimicrobial potential of benzohydrazide derivatives (Shaikh, 2013).

Antifungal and Antibacterial Properties

Research on 2-bromo-5-methoxy-N'-[4-(aryl)-1,3-thiazol-2-yl]benzohydrazide derivatives, which are structurally related, revealed notable analgesic, antifungal, and antibacterial activities. Some of these derivatives also demonstrated in vitro antiproliferative activity, indicating potential use in medical applications (Vijaya Raj et al., 2007).

Antituberculosis Activities

The synthesis and biological evaluation of hydrazones derived from 4-(trifluoromethyl)benzohydrazide, a close relative to the compound , showed promising in vitro activity against Mycobacterium tuberculosis and other bacterial and fungal strains. Some derivatives also exhibited cytotoxic properties against certain cell lines. This research highlights the potential of these compounds in developing new antimicrobial agents (Krátký et al., 2017).

Vibrational

Spectroscopic Analysis and Molecular Docking StudiesVibrational spectroscopic analysis and molecular docking studies were conducted on (E)-4-methoxy-N'-(4-methylbenzylidene)benzohydrazide, a compound structurally similar to 4-methoxy-N'-[2-(trifluoromethyl)benzylidene]benzohydrazide. The research involved synthesizing the compound and characterizing it through various spectroscopic techniques. Molecular docking studies were also performed to analyze its antituberculosis aspects against Enoyl acyl carrier protein reductase, a protein associated with Mycobacterium tuberculosis (Maheswari & Manjula, 2016).

Interaction with Salmon Sperm DNA

Investigations into the biological activity of Schiff base compounds, including N'-substituted benzohydrazide derivatives, revealed their interaction with Salmon sperm DNA. These compounds exhibited various biological activities, including antibacterial, antifungal, antioxidant, cytotoxic, and enzymatic activities. The DNA binding studies indicated a mode of interaction through intercalation, offering insights into the potential biological applications of these compounds (Sirajuddin et al., 2013).

Orientations Futures

Propriétés

IUPAC Name |

4-methoxy-N-[(E)-[2-(trifluoromethyl)phenyl]methylideneamino]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13F3N2O2/c1-23-13-8-6-11(7-9-13)15(22)21-20-10-12-4-2-3-5-14(12)16(17,18)19/h2-10H,1H3,(H,21,22)/b20-10+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZLGARNJFMMYIX-KEBDBYFISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)NN=CC2=CC=CC=C2C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)C(=O)N/N=C/C2=CC=CC=C2C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13F3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methoxy-N'-[(E)-[2-(trifluoromethyl)phenyl]methylidene]benzohydrazide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-[1-(4-nitrophenyl)ethylidene]-2-pyridinecarbohydrazide](/img/structure/B3867779.png)

![6-[2-(3-bromo-4-methoxyphenyl)vinyl]-5-nitro-2,4(1H,3H)-pyrimidinedione](/img/structure/B3867783.png)

![2-(1H-indol-3-yl)-N-[3-(trifluoromethyl)benzyl]ethanamine](/img/structure/B3867784.png)

![N-{4-[(acetylamino)sulfonyl]phenyl}-4-methoxybenzamide](/img/structure/B3867795.png)

![4-[2-(4-bromobenzoyl)carbonohydrazonoyl]phenyl 1-naphthoate](/img/structure/B3867801.png)

![N-(2-nitrophenyl)-3-[(2-pyridinylamino)sulfonyl]benzamide](/img/structure/B3867806.png)

![2-[2-(4-isopropylbenzylidene)hydrazino]-N-(3-methoxyphenyl)-2-oxoacetamide](/img/structure/B3867821.png)

![N'-[(5-methyl-2-furyl)methylene]-2-[(2-methylphenyl)amino]acetohydrazide](/img/structure/B3867822.png)

![3-[2-(3,4-difluorophenyl)ethyl]-1-(ethylsulfonyl)piperidine](/img/structure/B3867825.png)